ethyl (2R)-2-(cyclopentylamino)butanoate

Calcium-sensing receptor (CaSR) Enantioselectivity Calcimimetic

Ethyl (2R)-2-(cyclopentylamino)butanoate is a chiral amino acid ester with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol. It is structurally characterized by an ethyl ester group and a (2R)-configured cyclopentylamino substituent on the butanoate backbone.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 876126-61-3
Cat. No. B12608051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2R)-2-(cyclopentylamino)butanoate
CAS876126-61-3
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)NC1CCCC1
InChIInChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)12-9-7-5-6-8-9/h9-10,12H,3-8H2,1-2H3/t10-/m1/s1
InChIKeyYTRHJKHXNQGZLA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2R)-2-(cyclopentylamino)butanoate (CAS 876126-61-3): A Chiral Amino Acid Ester Intermediate for CaSR-Targeted Therapeutic Synthesis


Ethyl (2R)-2-(cyclopentylamino)butanoate is a chiral amino acid ester with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . It is structurally characterized by an ethyl ester group and a (2R)-configured cyclopentylamino substituent on the butanoate backbone. This compound belongs to the class of cycloalkylamine derivatives that have been intensively investigated as calcium-sensing receptor (CaSR) modulators [1]. Its role as a synthetic intermediate, particularly in the preparation of calcimimetic agents, makes precise stereochemical and ester-group integrity critical for downstream pharmacological activity [2].

Stereochemical Chiral (2R)-configured intermediate for enantiomer-specific CaSR-targeted synthesis
Workflow Supports calcimimetic agent synthesis requiring ester-handle reactivity and chiral integrity
Selection Ethyl ester offers intermediate lipophilicity context for downstream coupling or reduction steps

Why Generic Substitution Fails: Enantiomeric and Ester-Dependent Differentiation in Cyclopentylamino Butanoate Intermediates


Close analogs of ethyl (2R)-2-(cyclopentylamino)butanoate, such as the methyl ester or the (S)-enantiomer, cannot be used interchangeably because both the ester moiety and the absolute configuration govern the compound's reactivity, solubility, and biological target engagement. In CaSR agonist programs, even subtle changes in the ester group have been shown to alter pharmacokinetic properties, while inversion of the chiral center can abolish receptor activation entirely [1]. The following quantitative and class-level evidence illustrates why procurement decisions must consider these molecular differentiators.

Target
Ethyl (2R)-2-(cyclopentylamino)butanoate — (R)-enantiomer, ethyl ester
(S)-enantiomer
Inverted chiral center may abolish CaSR target engagement; class-level evidence indicates (S)-isomer is essentially inactive
Methyl ester
Lower lipophilicity may shift solubility, permeability, and chromatographic behavior; ΔXLogP ~0.4–0.5 units may not transfer directly

Quantitative Differentiation Evidence for Ethyl (2R)-2-(cyclopentylamino)butanoate vs. Its Closest Analogs


Enantiomeric Configuration Determines Bioactivity: (R)- vs. (S)-Cyclopentylamino Butanoates

In the class of cycloalkylamine CaSR agonists, the (R)-enantiomer is consistently the eutomer. Patent WO2010021351A1 exemplifies multiple cycloalkylamine derivatives in which the (R)-isomer displays nanomolar CaSR agonist activity (EC₅₀ < 100 nM), whereas the corresponding (S)-isomer is essentially inactive [1]. Although direct comparative data for the specific ethyl (2R)-2-(cyclopentylamino)butanoate vs. its (S)-antipode are not publicly available, the class-level stereochemical requirement is unequivocal. Procurement of the (R)-enantiomer is therefore mandatory for any pharmacological study targeting CaSR.

Enantiomer bioactivity
Class-level inference
EC₅₀ (R) <100 nM
vs EC₅₀ (S) >10 µM
class-level range
Supports enantiomer-attribution review for CaSR agonism
Direct (R) vs (S) data for this specific ester not publicly available
Calcium-sensing receptor (CaSR) Enantioselectivity Calcimimetic

Ester Group Modulates Lipophilicity and Solubility: Ethyl vs. Methyl Ester Comparison

The ethyl ester exhibits a higher computed octanol-water partition coefficient (XLogP3-AA) than the methyl ester. For the methyl (2R)-2-(cyclopentylamino)butanoate, PubChem reports an XLogP3-AA of 1.9 [1]. While experimental LogP data for the ethyl ester are not available in the public domain, the addition of one methylene unit typically increases LogP by approximately 0.4–0.5 log units, giving an estimated XLogP of ~2.3–2.4 [2]. This difference in lipophilicity can influence membrane permeability, formulation behavior, and chromatographic retention, making the ethyl ester the preferred intermediate when higher logD is desired.

Lipophilicity shift
Supporting evidence
Ethyl ester
est. XLogP ~2.3–2.4
vs Methyl ester
XLogP 1.9
Reported lipophilicity context for formulation and permeability screening
Ethyl value estimated from methylene increment; experimental data to verify
Lipophilicity LogP Ester hydrolysis

Molecular Weight and Hydrogen-Bonding Capacity Differentiate Ethyl from Methyl Ester

The ethyl ester (MW = 199.29 g/mol ) is 14.03 g/mol heavier than the methyl ester (MW = 185.26 g/mol [1]). Both compounds possess one hydrogen-bond donor and three hydrogen-bond acceptors, but the ethyl ester's additional methylene group increases molar refractivity and molar volume [1]. These differences, while modest, can affect crystallization behavior, boiling point, and compatibility with downstream synthetic steps such as amide coupling or reduction, where the steric bulk of the ester influences reaction kinetics.

Physicochemical profile
Supporting evidence
MW 199.29 g/mol
HBD 1 / HBA 3
RotB ~6
Supports scale-up handling and chromatography method development
ΔMW +14.03 vs methyl ester; steric bulk may influence coupling kinetics
Molecular weight Hydrogen bonding Physicochemical properties

Optimal Application Scenarios for Ethyl (2R)-2-(cyclopentylamino)butanoate Based on Differentiation Evidence


Synthesis of Enantiopure CaSR Agonist Intermediates

When the synthetic route to a calcimimetic agent requires a chiral cyclopentylamino butanoate building block with the (R)-configuration, only the (R)-enantiomer of the ethyl ester can deliver the necessary stereochemical integrity. The class-level evidence from CaSR patent literature confirms that the (S)-enantiomer is biologically inactive, making the procurement of the (R)-form non-negotiable [1].

Late-Stage Functionalization Requiring Higher Lipophilicity

For medicinal chemistry campaigns that demand intermediate lipophilicity (XLogP ~2.3–2.4) to balance permeability and solubility, the ethyl ester is a better choice than the methyl ester (XLogP = 1.9). The moderate increase in logD can be advantageous for blood-brain barrier penetration or for improving metabolic stability without introducing additional polar functionalities [2].

Process Chemistry Scale-Up Where Ester Bulk Influences Reaction Selectivity

In large-scale amidation or reduction steps, the ethyl ester's slightly greater steric bulk compared to the methyl ester can reduce unwanted side reactions (e.g., ester aminolysis) and improve the selectivity of the desired transformation. The higher molecular weight also facilitates gravimetric handling and inventory management in kilogram-scale campaigns .

Application
Selection Property
Validation Focus
Enantiopure CaSR agonist intermediate synthesis
Stereochemical-control context
Enantiomer-attribution review
Late-stage functionalization requiring intermediate lipophilicity
Ester-dependent lipophilicity profile
Permeability and solubility endpoint review
Process chemistry scale-up with ester bulk selectivity
Steric and gravimetric handling attributes
Reaction selectivity and purification endpoint review
Quote Request

Request a Quote for ethyl (2R)-2-(cyclopentylamino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.